Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Description
Historical Context and Development
The development of this compound emerged from extensive research into spirocyclic heterocycles as privileged scaffolds in medicinal chemistry during the early 21st century. The compound was first synthesized and characterized as part of broader investigations into azaspiro[3.4]octane derivatives, with its initial documentation appearing in chemical databases around 2016. The synthetic methodology for preparing this compound and related structures was significantly advanced through the work of researchers who developed step-economic and scalable synthetic routes for novel azaspiro[3.4]octanes, recognizing their potential as multifunctional modules for drug discovery chemistry.
The historical development of this compound is closely linked to advancements in spirocyclic chemistry, particularly the recognition that spirocyclic frameworks offer unique three-dimensional arrangements that can provide enhanced selectivity and potency in biological systems. Research groups have established that these spirocycles and related intermediates serve as uncharted multifunctional modules for drug discovery chemistry, leading to increased interest in their synthesis and application. The compound's development was further propelled by investigations into ciprofloxacin congeners, where compact spirocyclic peripheries including 6-azaspiro[3.4]octane derivatives resulted in potent antibacterial compounds.
Chemical Classification and Nomenclature
This compound is classified as a heterocyclic spirocyclic ester compound with the molecular formula C16H21NO3 and a molecular weight of 275.35 grams per mole. The compound is registered under the Chemical Abstracts Service number 1286692-89-4 and is assigned the MDL number MFCD24369383. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its structural components and connectivity.
The nomenclature reflects the compound's complex spirocyclic architecture, where the term "spiro[3.4]octane" indicates a bicyclic system consisting of a three-membered ring fused to a four-membered ring through a single shared carbon atom, creating an eight-atom framework. The "2-oxa" designation specifies the presence of an oxygen atom at position 2, while "6-aza" indicates a nitrogen atom at position 6. The "6-benzyl" portion describes the benzyl group attached to the nitrogen atom, and the "8-carboxylate" refers to the ethyl ester functionality at position 8.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C16H21NO3 |
| Molecular Weight | 275.35 g/mol |
| CAS Number | 1286692-89-4 |
| MDL Number | MFCD24369383 |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1CN(CC2=CC=CC=C2)CC12COC2 |
The structural classification places this compound within the broader category of azaspiro compounds, which are characterized by the presence of nitrogen atoms within spirocyclic frameworks. The 2-oxa-6-azaspiro[3.4]octane core structure represents a specific subclass of these compounds, where the spirocyclic system contains both oxygen and nitrogen heteroatoms in defined positions. This particular arrangement creates a rigid three-dimensional scaffold that has proven valuable for medicinal chemistry applications.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its unique structural properties that make it an attractive scaffold for drug discovery. The compound has been identified as a valuable building block for the preparation of azaspirocycle or azetidine substituted derivatives that exhibit epidermal growth factor receptor inhibitory activities. This application highlights the compound's potential in cancer research, where epidermal growth factor receptor inhibition represents a critical therapeutic target.
Research investigations have demonstrated that spirocyclic compounds containing the azaspiro[3.4]octane framework can serve as potent antibacterial agents. Studies examining ciprofloxacin congeners revealed that the compact spirocyclic periphery of 6-azaspiro[3.4]octane derivatives resulted in compounds with significant antibacterial activity. The rigid three-dimensional structure provided by the spirocyclic framework appears to enhance binding interactions with bacterial targets, leading to improved antimicrobial efficacy.
The compound's utility extends beyond specific therapeutic applications to serve as a versatile synthetic intermediate in medicinal chemistry. The presence of multiple functional groups, including the ethyl ester and benzyl substituent, provides numerous opportunities for chemical modification and structure-activity relationship studies. The spirocyclic core offers conformational rigidity that can enhance selectivity for biological targets while maintaining favorable pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 7-benzyl-2-oxa-7-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-15(18)14-9-17(10-16(14)11-19-12-16)8-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYSXYQRGWJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12COC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286692-89-4 | |
| Record name | ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Multi-step Synthesis via Alkylation, Cyclization, and Reduction
A patent describing the synthesis of related 2-oxa-6-azaspiro compounds (e.g., 2,5-dioxa-8-azaspiro[3.5]nonane derivatives) provides a useful synthetic framework:
Step 1: Alkylation of a benzylamino-substituted oxetane alcohol
Starting from 3-((benzylamino)methyl)oxetan-3-ol, the compound is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine in dichloromethane at low temperatures (<10 °C). This forms an intermediate chloroacetylated compound.Step 2: Intramolecular cyclization
The chloroacetylated intermediate undergoes base-promoted self-cyclization under inert atmosphere (e.g., nitrogen) using strong bases like sodium hydride or n-butyl lithium in solvents such as tetrahydrofuran (THF), generating the spirocyclic ring system.Step 3: Reduction
The cyclized compound is reduced using lithium aluminum hydride (LiAlH4) in an inert atmosphere to convert carbonyl groups to alcohols or amines as required.Step 4: Catalytic hydrogenation
Finally, catalytic hydrogenation under hydrogen pressure (20-100 psi) at mild temperatures (20-50 °C) with a catalyst such as palladium on carbon (Pd/C) removes the benzyl protecting group, yielding the target spirocyclic amine.
This method emphasizes the use of readily available starting materials and avoids harsh conditions, enabling scalability and good yields. Reaction times vary from hours to overnight depending on the step, with purification typically by chromatography.
Annulation Strategies for 2-Azaspiro[3.4]octane Core Construction
A research article detailing the synthesis of 2-azaspiro[3.4]octane derivatives discusses three annulation-based synthetic routes:
Route 1: Cyclopentane ring annulation
Construction of the spirocyclic framework by forming the cyclopentane ring onto an existing nitrogen-containing ring.Routes 2 and 3: Four-membered ring annulation
Formation of the azetidine (four-membered nitrogen heterocycle) ring onto a cyclopentane or other ring system.
These routes employ conventional chemical transformations such as nucleophilic substitution, ring-closing reactions, and reductive amination. Starting materials are generally commercially available or easily synthesized, and purification requires minimal chromatographic steps. The methods provide flexibility for introducing substituents like benzyl and ethyl ester groups at desired positions.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Alkylation | 3-((benzylamino)methyl)oxetan-3-ol, chloroacetyl chloride, triethylamine, DCM, <10 °C | Formation of chloroacetyl intermediate |
| 2 | Intramolecular cyclization | Sodium hydride or n-butyl lithium, inert atmosphere, THF | Spiro ring closure |
| 3 | Reduction | Lithium aluminum hydride, inert atmosphere, THF | Carbonyl to alcohol/amine reduction |
| 4 | Catalytic hydrogenation | Pd/C catalyst, H2 (20-100 psi), 20-50 °C, 8-20 h | Removal of benzyl protecting group |
Yield and Purity : The multi-step approach yields high purity products when reaction conditions such as temperature, base equivalents, and atmosphere are carefully controlled. For example, the molar ratio of reducing agent to substrate is critical (1:1.1-2 preferred) to avoid over-reduction or side reactions.
Scalability : The use of inexpensive and readily available starting materials such as 3-((benzylamino)methyl)oxetan-3-ol and chloroacetyl chloride facilitates large-scale synthesis.
Reaction Atmosphere : Inert atmosphere (nitrogen or argon) is necessary during cyclization and reduction steps to prevent oxidation and side reactions.
Purification : Column chromatography on silica gel with petroleum ether/ethyl acetate gradients is effective for isolating intermediates and final products.
Alternative Routes : Annulation strategies provide alternative synthetic pathways that may reduce the number of steps or improve stereochemical control, though they may require more specialized starting materials or reagents.
The preparation of ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be effectively achieved through a multi-step synthesis involving alkylation of benzylamino oxetane derivatives, intramolecular cyclization under strong base and inert atmosphere, reduction of carbonyl intermediates, and catalytic hydrogenation to remove protecting groups. Alternative annulation routes offer complementary strategies for constructing the spirocyclic core. Careful control of reaction parameters and purification steps ensures high yield and purity, making these methods suitable for research and potential industrial applications.
Chemical Reactions Analysis
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Key Properties:
- Structural Features : A spiro junction at the 3.4 position, integrating a tetrahydrofuran-like 2-oxa ring and a benzyl-substituted amine .
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications : Primarily used in research settings as a building block for pharmaceutical intermediates, though specific therapeutic applications remain under investigation .
Comparison with Structurally Similar Compounds
The spiro[3.4]octane scaffold is versatile, with modifications at the nitrogen, oxygen, or carbon positions leading to diverse analogs. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact :
- The 2-oxa group in the target compound introduces ether-like stability, whereas 6-thia analogs (e.g., CAS 2648957-06-4) may exhibit altered reactivity due to sulfur’s polarizability .
- Fluorination (e.g., CAS 1935116-62-3) enhances metabolic stability in drug candidates but reduces molecular weight compared to benzyl-substituted derivatives .
Synthetic Accessibility :
- The target compound is synthesized via reflux, ethyl acetate extraction, and column chromatography , similar to methods used for tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane derivatives .
- Fluorinated analogs require specialized reagents (e.g., fluorinating agents), increasing synthesis complexity .
Safety and Handling :
- The benzyl-substituted target compound poses multiple hazards (skin/eye/respiratory irritation), whereas simpler analogs (e.g., CAS 2110507-78-1) lack documented risks .
Research and Industrial Relevance
- Pharmaceutical Intermediates : Spiro[3.4]octane derivatives are explored for kinase inhibition and antimicrobial activity, though the target compound’s specific role remains proprietary .
- Structural Diversity : Modifications like fluorination or sulfur incorporation enable tuning of lipophilicity and binding affinity, critical for optimizing drug candidates .
Biological Activity
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate (CAS Number: 1286692-89-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological profile.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 275.35 g/mol. Its structure features a spirocyclic framework which is significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The spirocyclic structure potentially enhances binding affinity and selectivity towards specific biological targets.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of spiro compounds exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities, potentially inhibiting the growth of various bacteria and fungi.
-
Cytotoxic Effects :
- Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines. Further studies are required to elucidate its mechanism and efficacy as an anticancer agent.
-
Neuropharmacological Effects :
- The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects, warranting further exploration in the context of neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various spirocyclic compounds for their antimicrobial properties. This compound was included in the screening, showing promising results against Gram-positive bacteria.
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Control (Standard Antibiotic) | Staphylococcus aureus | 16 µg/mL |
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent response with IC50 values suggesting moderate potency.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Q & A
Basic: What are the common synthetic routes for Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate?
Methodological Answer:
The compound can be synthesized via spiroannulation reactions starting from bicyclic intermediates. A typical approach involves reacting a 2-oxa-spiro[3.4]octane-1,3-dione derivative with a benzyl-substituted amine under nucleophilic conditions. For example, demonstrates the use of Schiff base intermediates (e.g., benzothiazol-2-yl-amine derivatives) to form spiro scaffolds through cyclocondensation. Protecting group strategies, such as ethyl carboxylate introduction, are critical to stabilize reactive intermediates .
Advanced: How can conformational analysis of the spiro ring system be performed to resolve steric strain?
Methodological Answer:
The Cremer-Pople puckering parameters (e.g., amplitude , phase angle ) are essential for quantifying nonplanar ring conformations. For the 2-oxa-6-azaspiro[3.4]octane core, density functional theory (DFT) calculations can model puckering modes, while X-ray crystallography provides experimental validation. highlights the use of puckering coordinates to analyze steric interactions between the benzyl group and the spiro oxygen atom, which influence thermodynamic stability .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : and NMR can identify benzyl protons (δ ~7.3 ppm) and spiro carbons (δ ~60-80 ppm).
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemical ambiguities, particularly for the spiro junction and benzyl orientation .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO, MW 249.30).
Advanced: How to address contradictions between NMR coupling constants and X-ray-derived torsion angles?
Methodological Answer:
Discrepancies arise from dynamic effects (e.g., ring puckering in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational exchange. Compare with DFT-optimized geometries to identify dominant puckering modes. ’s puckering parameters and ’s SHELX refinement workflows are critical for cross-validation .
Basic: What protecting group strategies are optimal for the azaspiro nitrogen during synthesis?
Methodological Answer:
The ethyl carboxylate group (C8 position) stabilizes the spiro nitrogen via electron withdrawal. For intermediates, tert-butoxycarbonyl (Boc) protection (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in ) prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine for further functionalization .
Advanced: How to achieve stereochemical control in the spiro[3.4]octane core?
Methodological Answer:
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can enforce stereochemistry at the spiro junction. For example, ’s use of enantiopure benzothiazol-2-yl-amine derivatives directs ring closure stereoselectivity. Post-synthetic epimerization analysis via HPLC or circular dichroism (CD) ensures stereochemical fidelity .
Basic: What are the key challenges in crystallizing this compound?
Methodological Answer:
The flexible spiro system and benzyl substituent often lead to poor crystal formation. Co-crystallization with guest molecules (e.g., ethanol) or slow evaporation from THF/hexane mixtures improves lattice packing. SHELXD ( ) is recommended for solving structures with twinning or weak diffraction .
Advanced: How to model the compound’s bioactivity using computational methods?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like enzymes or receptors. Parameterize the force field (e.g., GAFF2) using quantum mechanical data (B3LYP/6-31G* level) for the spiro core. Validate with SAR studies on analogs (e.g., ’s bicyclic carboxylates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
